molecular formula C21H26N2O3 B12496116 Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate

Methyl 5-[(4-ethylbenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12496116
M. Wt: 354.4 g/mol
InChI Key: ZQPHVIWHUQTMTN-UHFFFAOYSA-N
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Description

METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a molecular formula of C24H30N2O3. This compound is characterized by the presence of a benzoate ester, a morpholine ring, and an ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Morpholine Ring: The next step involves the substitution reaction where the benzoate ester reacts with morpholine under basic conditions to form the morpholinyl benzoate.

    Attachment of the Ethylphenyl Group: The final step involves the nucleophilic substitution reaction where the morpholinyl benzoate reacts with 4-ethylbenzylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring and the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-[(DIPHENYLACETYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a diphenylacetyl group instead of an ethylphenyl group.

    METHYL 5-[(DIMETHYLAMINO)ACETYL]AMINO]-2-(MORPHOLIN-4-YL)BENZOATE: Contains a dimethylaminoacetyl group.

Uniqueness

METHYL 5-{[(4-ETHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the ethylphenyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl 5-[(4-ethylphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C21H26N2O3/c1-3-16-4-6-17(7-5-16)15-22-18-8-9-20(19(14-18)21(24)25-2)23-10-12-26-13-11-23/h4-9,14,22H,3,10-13,15H2,1-2H3

InChI Key

ZQPHVIWHUQTMTN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC

Origin of Product

United States

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